Biotin-Aniline

概要

説明

Biotin, also known as vitamin B7, is a crucial cofactor involved in metabolic processes such as the synthesis of fatty acids and the catabolism of amino acids. The biologically active form of biotin is a single stereoisomer, which has been confirmed through various methods including chemical degradation, stereospecific syntheses, and X-ray crystallography . Biotin's importance in biological systems is further highlighted by its role in biotin synthase, an enzyme that catalyzes the insertion of a sulfur atom into dethiobiotin to form biotin .

Synthesis Analysis

Biotin synthase is an iron-sulfur protein that uses S-adenosylmethionine (AdoMet) to catalyze the insertion of sulfur into dethiobiotin. The enzyme is purified aerobically as a dimer containing 2Fe-2S clusters, which are inactive without additional iron and reductants. Upon reduction, these clusters convert to [4Fe-4S] clusters, which are essential for the enzyme's activity . The crystal structure of biotin synthase reveals the placement of substrates between the Fe4S4 and Fe2S2 clusters, which are crucial for radical generation and sulfur insertion, respectively .

Molecular Structure Analysis

The molecular structure of biotin is complex, with three centers of chirality, resulting in eight possible stereoisomers. However, only one of these isomers is biologically active. The absolute configuration of naturally occurring (+)-biotin has been established through various analytical techniques, including X-ray crystallography . The structure of biotin synthase, with its Fe4S4 and Fe2S2 clusters, provides insight into the radical-mediated enzymatic process that produces biotin .

Chemical Reactions Analysis

The primary chemical reaction catalyzed by biotin synthase is the radical-mediated insertion of a sulfur atom between the C6 and C9 carbons of dethiobiotin. This reaction is facilitated by the enzyme's iron-sulfur clusters, which undergo interconversions between 2Fe-2S and [4Fe-4S] clusters under different conditions. The enzyme's activity is dependent on these clusters' ability to generate radicals and provide sulfur for the reaction .

Physical and Chemical Properties Analysis

Biotin exhibits selective interactions with anions, as demonstrated by biotin uril hexaesters, which are a new class of anionophores. These compounds preferentially transport less hydrophilic anions like chloride over more hydrated anions due to the use of soft hydrogen-bond donors. This selectivity is particularly relevant in biological systems where chloride and bicarbonate are the major inorganic anions . The physical and chemical properties of biotin and its derivatives are thus critical for their biological function and potential applications in biochemistry and medicine.

科学的研究の応用

Biotin-aniline has a wide range of applications in scientific research:

Chemistry: It is used as a probe for labeling and detecting specific molecules in chemical reactions.

Medicine: It is used in diagnostic assays and therapeutic research to label and track biomolecules.

Industry: This compound is utilized in the development of biosensors and other analytical tools.

作用機序

Biotin-aniline exerts its effects through its high affinity for RNA and DNA. The compound specifically labels mitochondrial RNA without affecting cytoplasmic RNA. This selective labeling is achieved through the APEX2-mediated proximity labeling technique, where this compound acts as a substrate for the APEX2 enzyme. The enzyme catalyzes the formation of a reactive intermediate that covalently attaches this compound to nearby RNA molecules .

Safety and Hazards

While there are currently no known adverse side effects of Biotin when taken as prescribed by a doctor or through normal dietary intake , Aniline is considered hazardous. It is a combustible liquid and can cause serious eye damage, skin reactions, and is suspected of causing genetic defects and cancer .

将来の方向性

Proximity labeling techniques, which utilize Biotin-Aniline, can be applied not only for local proteome mapping but also for profiling local RNA and DNA . These techniques show great potential for elucidating spatial cell–cell interaction networks in live animal models . Furthermore, these technologies could be further used to characterize post-transcriptional modifications that regulate RNA-protein interactions .

生化学分析

Biochemical Properties

Biotin-Aniline plays a significant role in biochemical reactions. It is a superior substrate for APEX2-mediated proximity labeling of RNA, showing approximately 25-fold higher efficiency compared to biotinyl tyramide (biotin-phenol; BP) when used with 0.5 mM substrate and 0.4-10 μg RNA/dot .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It is used to selectively capture newly transcribed RNA at subcellular locales in cultured cells . This helps in revealing nuclear lamina-associated mRNAs involved in controlling gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through a mechanism involving the metabolic incorporation of electron-rich ribonucleosides (e.g., 6-thioguanosine and 4-thiouridine) with a peroxidase-mediated proximity-dependent RNA labeling technique (APEX-seq) . This results in a sensitive method, termed MERR APEX-seq, for selectively profiling newly transcribed RNAs at specific subcellular locations in live cells .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to be highly efficient in laboratory settings. It is 20-fold more efficient than APEX-seq and offers both high spatial specificity and high coverage in the mitochondrial matrix .

Metabolic Pathways

This compound is involved in metabolic pathways that include the metabolic incorporation of electron-rich ribonucleosides

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of biotin-aniline involves the reaction of biotin with aniline under specific conditions. One common method is the coupling of biotin with aniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization .

化学反応の分析

Types of Reactions

Biotin-aniline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form biotin-quinone derivatives.

Reduction: Reduction of this compound can yield biotin-amine derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides, thiols, and amines are used in substitution reactions.

Major Products

The major products formed from these reactions include biotin-quinone, biotin-amine, and various substituted biotin derivatives .

類似化合物との比較

Biotin-aniline is compared with other similar compounds such as biotin-phenol and biotinyl tyramide:

Biotin-phenol: This compound is a superior substrate for APEX2-mediated labeling, offering higher efficiency and specificity.

Biotinyl tyramide: This compound provides better labeling efficiency and spatial specificity compared to biotinyl tyramide.

List of Similar Compounds

- Biotin-phenol

- Biotinyl tyramide

- Biotin-PEG-NH2

- Biotin-conjugated propargyl amine

特性

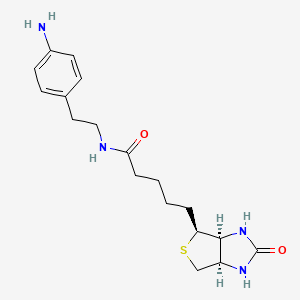

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-aminophenyl)ethyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2S/c19-13-7-5-12(6-8-13)9-10-20-16(23)4-2-1-3-15-17-14(11-25-15)21-18(24)22-17/h5-8,14-15,17H,1-4,9-11,19H2,(H,20,23)(H2,21,22,24)/t14-,15-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRRICHWBPPWDZ-ZOBUZTSGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCC3=CC=C(C=C3)N)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC3=CC=C(C=C3)N)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3010599.png)

![4-[2-(4-Fluorophenoxy)-2-methylpropanoyl]morpholine-3-carbonitrile](/img/structure/B3010603.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate](/img/structure/B3010606.png)

![4-isobutyl-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3010607.png)

![4-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethyl}-2-pyrimidinamine](/img/structure/B3010609.png)

![methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B3010612.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3010613.png)

![3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methyl-N-(2-(3-methylthiophen-2-yl)ethyl)benzamide](/img/structure/B3010614.png)

![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide](/img/structure/B3010615.png)

![N-(5-{[2-(1-pyrrolidinylcarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide](/img/structure/B3010619.png)

![2-[[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B3010620.png)